Cas no 450349-54-9 (2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide)

2-({1-(4-Chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic organic compound featuring a sulfanylacetamide scaffold with a substituted indole core. Its structure incorporates a 4-chlorobenzyl group at the indole nitrogen and a 4-methylphenyl acetamide moiety, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer bioactivity in targeting specific receptors or enzymes. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in pharmaceutical research. The presence of both sulfur and amide functionalities contributes to its potential as a versatile building block for drug discovery applications.
2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide structure
450349-54-9 structure
商品名:2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
CAS番号:450349-54-9
MF:C24H21ClN2OS
メガワット:420.954343557358
CID:6221529
PubChem ID:5050093

2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
    • SR-01000571091
    • 450349-54-9
    • 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
    • 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
    • 2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]thio}-N-(4-methylphenyl)acetamide
    • 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
    • SR-01000571091-1
    • F0545-1037
    • Oprea1_540430
    • AKOS001582899
    • インチ: 1S/C24H21ClN2OS/c1-17-6-12-20(13-7-17)26-24(28)16-29-23-15-27(22-5-3-2-4-21(22)23)14-18-8-10-19(25)11-9-18/h2-13,15H,14,16H2,1H3,(H,26,28)
    • InChIKey: NTBBBNHYLUQTDQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CN1C=C(C2C=CC=CC1=2)SCC(NC1C=CC(C)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 420.1063122g/mol
  • どういたいしつりょう: 420.1063122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 6

2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0545-1037-2μmol
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
450349-54-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0545-1037-1mg
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
450349-54-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0545-1037-2mg
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
450349-54-9 90%+
2mg
$59.0 2023-05-17

2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 関連文献

2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamideに関する追加情報

2-({1-(4-Chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide (CAS No. 450349-54-9)

2-({1-(4-Chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide, commonly referred to asCAS No. 450349-54-9, is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely studied for their potential therapeutic applications. The molecule consists of an indole ring system, a sulfur atom, and a substituted acetamide group, making it a versatile candidate for drug development.

The indole moiety in this compound is a key structural feature that contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the 4-chlorophenyl group attached to the indole ring introduces additional electronic and steric effects, which can enhance the compound's selectivity and potency. Recent studies have shown that such substitutions can significantly influence the compound's binding affinity to specific protein targets, making it a promising candidate for targeted therapies.

The sulfur atom in the sulfanyl group plays a crucial role in stabilizing the molecule's conformation and enhancing its solubility. This is particularly important for compounds intended for pharmacological applications, as solubility directly impacts bioavailability and efficacy. The N-(4-methylphenyl)acetamide group further contributes to the molecule's hydrophobicity, which is essential for its ability to cross cellular membranes and interact with intracellular targets.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies onCAS No. 450349-54-9. These studies have revealed potential binding interactions with several therapeutic targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits strong inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding has opened new avenues for its application in oncology research.

In addition to its pharmacological potential,CAS No. 450349-54-9 has also been explored for its anti-inflammatory and antioxidant properties. Experimental data from in vitro assays suggest that this compound can effectively scavenge free radicals and reduce inflammation by modulating key signaling pathways. These properties make it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative disorders.

The synthesis ofCAS No. 450349-54-9 involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. Researchers have developed efficient synthetic routes using transition metal catalysts to construct the indole-sulfonamide framework. These methods not only improve yield but also ensure high purity, which is critical for subsequent biological testing.

Despite its promising attributes,CAS No. 450349-54-9 still requires extensive preclinical testing to evaluate its safety profile and efficacy in vivo. Ongoing studies are focused on assessing its pharmacokinetics, toxicity, and bioavailability in animal models. Initial results indicate favorable absorption characteristics, but further investigations are needed to confirm these findings.

In conclusion,CAS No. 450349-54-9 represents a significant advancement in the field of medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research and development efforts, this compound holds great promise as a novel therapeutic agent across various disease areas.

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